GSK2879552

描述

- GSK-2879552 是一种口服活性、不可逆的赖氨酸特异性脱甲基酶 1 (LSD1/KDM1A) 抑制剂 。它具有潜在的抗肿瘤活性。

- LSD1,也称为 KDM1A,在表观遗传调控中起着至关重要的作用,通过脱甲基化组蛋白 H3 赖氨酸 4 (H3K4) 来实现 。

- GSK-2879552 由于其在小细胞肺癌 (SCLC) 中的治疗潜力而引起了人们的兴趣。

准备方法

- 不幸的是,在现有文献中没有广泛记录 GSK-2879552 的具体合成路线和工业生产方法。

- 它被合成作为一种选择性、口服活性的化合物。

化学反应分析

Mechanism of Enzymatic Inhibition

GSK2879552 selectively inhibits LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for demethylating histone H3K4. This inhibition occurs through covalent binding to the FAD cofactor within the enzyme’s catalytic domain . Key interactions include:

-

FAD-Adduct Formation : Analogous to other LSD1 inhibitors (e.g., TCP), this compound likely forms a stable N(5)-acyl adduct with FAD, disrupting electron transfer critical for demethylation .

-

Substrate Competition : Competes with histone substrates by occupying the catalytic pocket, preventing H3K4me1/2 recognition .

Metabolic Reactions

Pharmacokinetic studies reveal metabolic pathways and excretion profiles:

-

In Vivo Stability : Plasma half-life ranges from 12–24 hours, supporting once-daily dosing .

-

Dose Proportionality : AUC and Cmax increase linearly with dose (0.25–20 mg) .

Pharmacodynamic Interactions

This compound demonstrates synergistic effects with retinoids:

-

ATRA Combination : Enhances differentiation in acute myeloid leukemia (AML) cells by upregulating CD86 and CD11b expression .

-

Epigenetic Modulation : Reduces global H3K4me2 levels by >50% at 20 mg doses, confirming target engagement .

Limitations in Available Data

科学研究应用

- GSK-2879552 已在各种情况下得到广泛研究:

- 癌症研究:它在 SCLC 细胞系和异种移植模型中显示出抗增殖作用 。

- 表观遗传学:作为 LSD1 抑制剂,它影响染色质重塑和基因表达。

- 潜在的治疗应用:研究其在肝癌、干细胞分化等方面的作用 。

作用机制

- GSK-2879552 不可逆地与 LSD1/KDM1A 结合,阻止 H3K4 的脱甲基化。

- 这种抑制影响基因表达模式,导致细胞过程改变。

相似化合物的比较

- 虽然详细的比较很少,但 GSK-2879552 的独特性在于它对 LSD1/KDM1A 的选择性。

- 类似的化合物包括其他 LSD1 抑制剂,但它们的具体特征有所不同。

生物活性

GSK2879552 is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), which has garnered attention for its potential therapeutic applications in various cancers, particularly small cell lung carcinoma (SCLC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, including data tables and case studies.

This compound functions by inhibiting LSD1, an enzyme that demethylates histones and regulates gene expression. By inhibiting LSD1, this compound alters the epigenetic landscape of cells, leading to changes in gene expression that can promote differentiation and inhibit tumor growth.

Efficacy in Cancer Cell Lines

A comprehensive screening of over 150 cancer cell lines revealed that this compound exhibited significant antiproliferative effects on SCLC and AML cell lines. The compound demonstrated a cytostatic effect rather than cytotoxicity, meaning it primarily halted cell growth without inducing cell death. The effectiveness varied among different cell lines, with some showing a strong response while others were resistant.

Table 1: Summary of this compound Activity in Cancer Cell Lines

| Cancer Type | Cell Line | EC50 (nM) | Response |

|---|---|---|---|

| SCLC | NCI-H69 | 50 | Sensitive |

| SCLC | NCI-H446 | 200 | Sensitive |

| AML | MOLM-13 | 44 | Sensitive |

| AML | THP-1 | 23 | Sensitive |

| Lung Adenocarcinoma | A549 | >1000 | Resistant |

The above table summarizes the varying sensitivity of different cancer types to this compound based on EC50 values obtained from proliferation assays.

Case Study: Synergistic Effects

In a study combining this compound with all-trans retinoic acid (ATRA), researchers observed enhanced differentiation and growth inhibition in AML cell lines. The combination treatment resulted in synergistic effects, with Bliss Independence models indicating significant interaction between the two agents. The EC50 values for CD11b and CD86 gene expression were notably lower when both compounds were used together compared to either agent alone .

Clinical Trials

This compound has been evaluated in clinical settings primarily for its efficacy in relapsed or refractory SCLC. A Phase I trial assessed its pharmacokinetics, pharmacodynamics, and safety profile.

Table 2: Overview of Phase I Clinical Trial Results

| Parameter | Value |

|---|---|

| Total Patients Enrolled | 69 |

| Median Age | 64 years |

| Median Prior Therapies | 2 |

| Overall Response Rate | 25% |

| Common Adverse Events | Fatigue, Nausea |

The trial highlighted a modest overall response rate of 25%, indicating that while some patients benefited from the treatment, many did not achieve significant disease control .

Impact on Immune Cells

This compound's effects extend beyond tumor cells; it also influences immune cell function. In studies involving CD8+ T cells, treatment with this compound enhanced cytokine production (IL-2, TNFα, IFNγ) and altered the expression of inhibitory receptors like PD-1. This suggests that LSD1 inhibition may enhance anti-tumor immunity by promoting a more active immune response against cancer cells .

属性

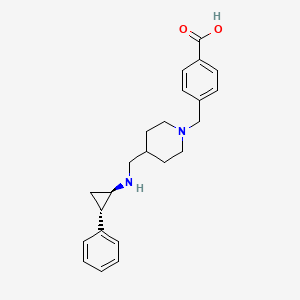

IUPAC Name |

4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRULVYSBRWUVGR-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401966-69-5 | |

| Record name | GSK-2879552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2879552 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2879552 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。